molecular formula C23H20ClN5O4S B2373200 N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-74-5

N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2373200
CAS RN: 852171-74-5
M. Wt: 497.95
InChI Key: KBMBWTLTRNKJTM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O4S and its molecular weight is 497.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The compound N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide belongs to a class of compounds with notable chemical synthesis and biological activity implications. Recent research has focused on the synthesis of novel heterocyclic compounds derived from similar scaffolds that exhibit significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents. For instance, compounds synthesized from related structures have been shown to act as cyclooxygenase-1/2 (COX-1/2) inhibitors, offering a promising route for the development of new medications with improved safety and efficacy profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Properties

Another significant application of compounds structurally related to N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is in the field of neurology, where they have been evaluated for anticonvulsant properties. Research involving the synthesis of S-acetamide derivatives of thiopyrimidine demonstrated potential anticonvulsant activities, suggesting their usefulness in developing treatments for seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Imaging Applications

In the realm of diagnostic imaging, particularly positron emission tomography (PET), compounds with similar structures have been developed as selective radioligands. These radioligands target specific proteins, allowing for the detailed imaging of various biological processes and diseases, such as neuroinflammation and cancer. The development of such radioligands is crucial for advancing diagnostic capabilities and improving patient care (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Herbicidal Activity

The compound's structural framework is also explored in agricultural chemistry, where related molecules have demonstrated herbicidal activity. By inhibiting fatty acid synthesis in certain green algae, these compounds show promise as selective herbicides, potentially contributing to more sustainable agricultural practices and crop protection strategies (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O4S/c1-28-20-18(22(31)29(2)23(28)32)21(27-19(26-20)13-4-10-16(33-3)11-5-13)34-12-17(30)25-15-8-6-14(24)7-9-15/h4-11H,12H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMBWTLTRNKJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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